molecular formula C22H38N4O11 B14074144 N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine

Cat. No.: B14074144
M. Wt: 534.6 g/mol
InChI Key: ZJQQVVFXXUCFLH-UHFFFAOYSA-N
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Description

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine is a complex organic compound characterized by the presence of a dinitrophenyl group and a heptaoxatricosane chain. This compound is notable for its unique structural features, which include multiple ether linkages and a terminal diamine group. The dinitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine typically involves the nucleophilic substitution reaction of 1,5-difluoro-2,4-dinitrobenzene with a suitable diamine precursor. The reaction is carried out in an organic solvent such as ethanol or dichloromethane, often in the presence of a base like N,N-diisopropylethylamine to facilitate the substitution process . The reaction conditions usually involve low temperatures (around 0°C) to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dinitrophenyl group can be displaced by nucleophiles under suitable conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as diamines and bases like N,N-diisopropylethylamine in solvents like ethanol or dichloromethane.

    Reduction: Hydrogen gas with catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carbonyl-containing compounds.

Scientific Research Applications

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine involves its interaction with molecular targets through its dinitrophenyl and diamine groups. The electron-withdrawing nature of the dinitrophenyl group can influence the compound’s reactivity, making it a potent electrophile. This property allows it to participate in various biochemical reactions, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine is unique due to its extended heptaoxatricosane chain, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C22H38N4O11

Molecular Weight

534.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C22H38N4O11/c23-3-5-31-7-9-33-11-13-35-15-17-37-18-16-36-14-12-34-10-8-32-6-4-24-21-2-1-20(25(27)28)19-22(21)26(29)30/h1-2,19,24H,3-18,23H2

InChI Key

ZJQQVVFXXUCFLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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